

physical and chemical properties of Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydro Felodipine-d3*

Cat. No.: *B12302599*

[Get Quote](#)

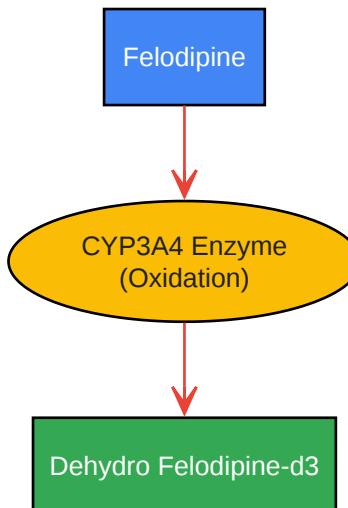
An In-depth Technical Guide to Dehydro Felodipine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Felodipine-d3 is the deuterated analog of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of the calcium channel blocker, Felodipine. Its principal application is as an internal standard in pharmacokinetic and bioanalytical studies involving Felodipine, where its isotopic labeling allows for precise quantification by mass spectrometry. This guide provides a comprehensive overview of the known physical and chemical properties, metabolic pathway, and analytical applications of **Dehydro Felodipine-d3**.

Physical and Chemical Properties


Dehydro Felodipine-d3 is a pale yellow to yellow solid.^[1] While extensive experimental data for the deuterated form is not widely published, the properties of its non-deuterated counterpart, Dehydro Felodipine, are well-characterized. The key physical and chemical properties are summarized in the table below.

Property	Value	Source
Chemical Name	5-O-ethyl 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate	[1] [2]
Synonyms	Dehydro Felodipine-d3, H 152/37-d3	[1] [2]
CAS Number	1189916-52-6	[2] [3]
Molecular Formula	C ₁₈ H ₁₄ D ₃ Cl ₂ NO ₄	[3]
Molecular Weight	385.26 g/mol	[3]
Appearance	Pale Yellow to Yellow Solid	[1]
Melting Point	76-80°C (for non-deuterated Dehydro Felodipine)	[4]
Solubility	Slightly soluble in Chloroform and Methanol	[1]
Storage Temperature	-20°C	[1]

Metabolic Pathway of Felodipine to Dehydro Felodipine

Felodipine undergoes extensive first-pass metabolism in the liver and intestines, with its primary metabolic pathway being the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of Dehydro Felodipine.[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[\[6\]](#)[\[7\]](#) Dehydro Felodipine is pharmacologically inactive.[\[5\]](#)[\[7\]](#)

Metabolic Conversion of Felodipine

[Click to download full resolution via product page](#)

Caption: Metabolic oxidation of Felodipine to **Dehydro Felodipine-d3** by CYP3A4.

Experimental Protocols

Synthesis

Dehydro Felodipine-d3 is primarily synthesized for use as an analytical standard. While specific, detailed synthesis protocols for the deuterated version are not readily available in the public domain, the general approach involves the oxidation of Felodipine-d3. The synthesis of the parent compound, Felodipine, is well-documented and typically involves a Hantzsch-type pyridine synthesis. For the deuterated analog, a deuterated starting material, such as methyl-d3 iodide, would be incorporated during the synthesis of the Felodipine-d3 precursor. The final step would be the oxidation of the dihydropyridine ring of Felodipine-d3 to the pyridine ring of **Dehydro Felodipine-d3**.

Analytical Methodology: Quantification of Felodipine in Human Plasma using LC-MS/MS

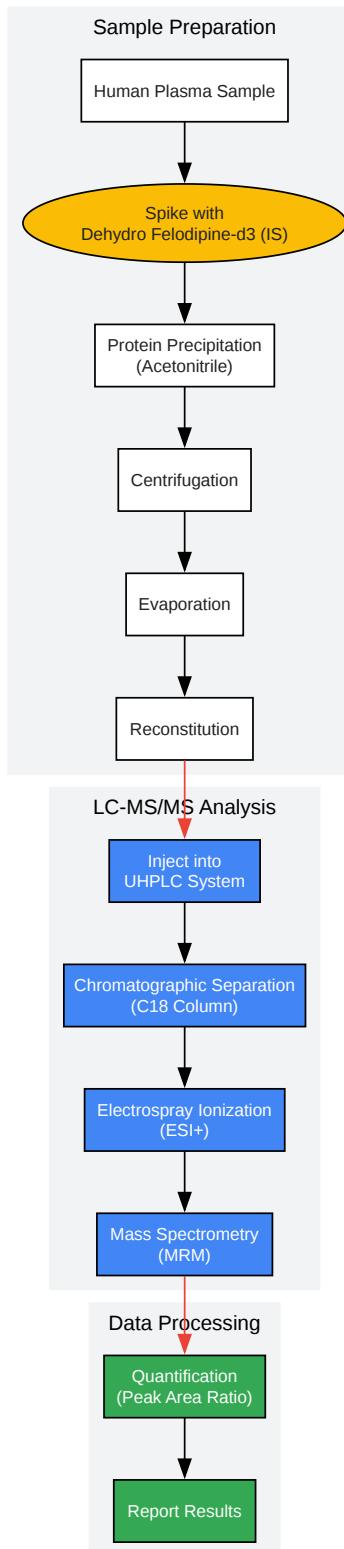
Dehydro Felodipine-d3 is ideally suited as an internal standard for the quantification of Felodipine in biological matrices due to its similar chemical structure and chromatographic behavior, but distinct mass. The following is a representative protocol based on established methods for Felodipine analysis.

3.2.1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of human plasma, add 500 μ L of cold acetonitrile.
- Vortex the mixture for 15 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 12,000 rpm for 15 minutes.
- Collect the supernatant and evaporate it to dryness under a stream of nitrogen at approximately 70°C.
- Reconstitute the dried residue in 200 μ L of methanol. This solution is now ready for LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph (LC): An ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Felodipine: m/z 384.1 -> 338.0
 - **Dehydro Felodipine-d3** (Internal Standard): m/z 387.1 -> 341.0 (projected)


3.2.3. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

- Linearity: A calibration curve should be prepared by spiking known concentrations of Felodipine and a fixed concentration of **Dehydro Felodipine-d3** into blank plasma. The curve should demonstrate a linear relationship between the peak area ratio (Felodipine/**Dehydro Felodipine-d3**) and the concentration of Felodipine.
- Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
- Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of Felodipine and the internal standard.
- Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
- Stability: The stability of Felodipine in plasma under various conditions (freeze-thaw cycles, short-term and long-term storage) should be determined.

Mandatory Visualizations

Workflow for Quantification of Felodipine using Dehydro Felodipine-d3 (IS)

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the bioanalysis of Felodipine.

Conclusion

Dehydro Felodipine-d3 serves as a critical tool for the accurate and precise quantification of Felodipine in biological samples. Its properties are closely related to its non-deuterated metabolite, Dehydro Felodipine. This guide provides the foundational knowledge for researchers and scientists working with Felodipine, highlighting the importance of its primary metabolite in analytical methodologies. Further research to fully characterize the experimental physical properties of **Dehydro Felodipine-d3** would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. Dehydro Felodipine-d3 | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Felodipine CAS#: 72509-76-3 [m.chemicalbook.com]
- 6. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [physical and chemical properties of Dehydro Felodipine-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12302599#physical-and-chemical-properties-of-dehydro-felodipine-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com